molecular formula C11H5F4NO3 B13451414 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B13451414
M. Wt: 275.16 g/mol
InChI Key: MNOTXNHMXLMOGV-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity . The compound’s fluorine atoms enhance its binding affinity to the target enzyme, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

Molecular Formula

C11H5F4NO3

Molecular Weight

275.16 g/mol

IUPAC Name

6-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5F4NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19)

InChI Key

MNOTXNHMXLMOGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)F

Origin of Product

United States

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